molecular formula C9H16O B2448913 trans-2-Allylcyclohexanol CAS No. 24844-28-8

trans-2-Allylcyclohexanol

Cat. No. B2448913
CAS RN: 24844-28-8
M. Wt: 140.226
InChI Key: SBIOKFOCGZXJME-RKDXNWHRSA-N
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Description

Synthesis Analysis

The synthesis of trans-2-Allylcyclohexanol from cyclohexane involves the addition of bromine and exposure of the mixture to light to brominate the cyclohexane . Another method involves treating cyclohexanol with allyl bromide and a strong base like potassium tert-butoxide .

Scientific Research Applications

Synthesis and Reactivity Studies

  • Synthesis and Reactivity : Research conducted by Macrosson et al. (1968) focused on the synthesis of trans-3-allylcyclohexanols and their solvolytic behavior, examining the reactivity of corresponding esters but found no evidence for double-bond participation in rate measurements or product distribution (Macrosson et al., 1968).

Chemical Modifications and Derivatives

  • Oxymercuration Reactions : Speziale et al. (1976) studied the intramolecular oxymercuration of isomeric 2-allylcyclohexanols, leading to the formation of mercurated heterocycles and further transformation into pyran or furan compounds (Speziale et al., 1976).
  • Iodocyclization and Derivative Formation : Gevaza et al. (1985) explored iodocyclization of 2-allylcyclohexanols leading to the formation of 2-(iodomethyl)octahydrobenzofurans and their subsequent reduction to stereoisomeric 2-methyloctahydrobenzofurans (Gevaza et al., 1985).

Stereochemistry and Asymmetric Synthesis

  • Stereochemistry in Drug Metabolism : Galpin et al. (1969) explored the stereochemistry in the metabolism of trans-2-p-tolyl-cyclohexanol and trans-2-o-tolylcyclohexanol in rats, finding significant differences in the metabolic pathways for these compounds (Galpin et al., 1969).
  • Enantioselective Synthesis : Hanessian and Beaudoin (1992) utilized alkyl cyclohexanones with unique bicyclic phosphonamides for the enantioselective synthesis of allylidene and benzylidene alkylcyclohexanes (Hanessian & Beaudoin, 1992).

Advanced Chemical Synthesis Techniques

  • Synthesis of Disubstituted Cyclohexanones : Kobayashi et al. (2014) synthesized trans-2,6-disubstituted cyclohexanones with high regio- and stereoselectivity through allylic substitution and ozonolysis, demonstrating advanced techniques in chemical synthesis (Kobayashi et al., 2014).

Application in Pharmaceutical Synthesis

  • Precursor for Pharmaceutical Intermediates : Li Jia-jun (2012) reported on the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for pharmaceutical intermediates, showcasing its application in the pharmaceutical industry (Li Jia-jun, 2012).

Safety and Hazards

The safety data sheets for similar compounds like 1-Allylcyclohexanol and 2-bromocyclohexanol suggest that these compounds may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(1R,2S)-2-prop-2-enylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h2,8-10H,1,3-7H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIOKFOCGZXJME-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1CCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Allylcyclohexanol

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